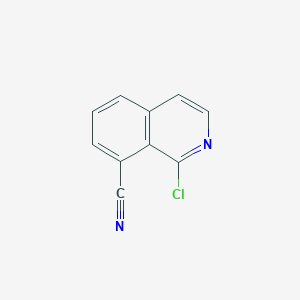

1-Chloroisoquinoline-8-carbonitrile

Description

BenchChem offers high-quality 1-Chloroisoquinoline-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-7(4-5-13-10)2-1-3-8(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWETWCDYGCJQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288044 | |

| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-24-2 | |

| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Safe Handling of 1-Chloroisoquinoline-8-carbonitrile and Its Analogs

Disclaimer: Specific safety and toxicological data for 1-Chloroisoquinoline-8-carbonitrile is not extensively available in public literature. This guide has been synthesized with the highest commitment to scientific integrity by extrapolating from Safety Data Sheets (SDS) and technical documentation of structurally similar isomers, including 1-chloroisoquinoline and other chloroisoquinoline carbonitrile variants. It is imperative for researchers to conduct a thorough, institution-specific risk assessment before commencing any work. The procedures and recommendations herein are provided as a baseline for handling potentially hazardous, under-documented chemical compounds.

Introduction: The Precautionary Principle in Practice

1-Chloroisoquinoline-8-carbonitrile is a substituted heterocyclic compound belonging to the isoquinoline family. This class of molecules is of significant interest in medicinal chemistry and drug development, with the isoquinoline core appearing in numerous bioactive agents. However, many novel or specialized derivatives, such as the 8-carbonitrile variant, lack comprehensive safety profiles.

Therefore, the primary directive for handling this compound is the precautionary principle . We must assume that 1-Chloroisoquinoline-8-carbonitrile shares the hazardous properties of its closest structural analogs, which are known to be irritants and potentially harmful. This guide is structured to provide researchers with a robust framework for minimizing exposure and managing risks effectively.

Hazard Identification and GHS Classification (Inferred)

Based on the consistent classification of related isomers, 1-Chloroisoquinoline-8-carbonitrile should be handled as a hazardous substance.[1][2] The following GHS (Globally Harmonized System) classification should be provisionally adopted.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 (Assumed) | H312: Harmful in contact with skin |

GHS Pictogram:

Signal Word: WARNING

Causality: The hazardous nature of these compounds stems from the reactive sites on the isoquinoline ring system, further activated by the electron-withdrawing chloro and nitrile groups. These functional groups can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE use, is essential for safe handling.

Engineering Controls

The primary objective is to prevent the compound, particularly as a dust or aerosol, from entering the operator's breathing zone.

-

Ventilation: All handling of solid 1-Chloroisoquinoline-8-carbonitrile must be performed in a certified chemical fume hood or a powder containment hood with adequate exhaust ventilation.[1][3][4]

-

Containment: For weighing and aliquoting, a ventilated balance enclosure or glove box is strongly recommended to minimize the release of fine particulates.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly in the immediate vicinity of the handling area.[2][3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[1]

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves like neoprene).[2] | Inspect gloves for tears or punctures before each use. Use proper removal technique to avoid skin contact.[4] For extended operations, consider double-gloving. |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] | A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation. |

| Skin/Body Protection | A fully buttoned laboratory coat. | Ensure the coat is made of a suitable, low-permeability material. Do not wear lab coats outside of the laboratory area. |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | For weighing or situations with potential for aerosolization, a respirator with P95 or P100 particulate filters is required.[1] All respirator use must comply with a formal institutional respiratory protection program, including fit-testing. |

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol for Solid Compound

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid. Avoid creating dust by scooping gently rather than pouring from a height.

-

Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water immediately after work is complete.[3][4]

Storage Conditions

Improper storage is a common source of laboratory incidents. The causality behind these recommendations relates to preventing degradation and hazardous reactions.

-

Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen).[1][4] Analogs are noted to be air and moisture sensitive.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or violent reactions.

Caption: Recommended Storage and Incompatibility Diagram.

Waste Disposal

Dispose of waste material and contaminated packaging in a suitable, labeled, and sealed container.[2][4] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure is critical. Always show the Safety Data Sheet to attending medical personnel.[1][3]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the material. Do not let the product enter drains.[1][4]

-

Clean-up: Wearing full PPE, including respiratory protection, gently sweep or scoop up the spilled solid material without creating dust. Place it in a suitable, closed container for disposal.[1][4]

Caption: First-Aid Decision Workflow for Personal Exposure.

References

-

iChemical. 1-Chloroisoquinoline, CAS No. 19493-44-8. [Link]

-

LookChem. 1-Chloroisoquinoline Safety Data Sheet. [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

American Elements. 1-Chloroisoquinoline-5-carbonitrile | CAS 1231761-23-1. [Link]

Sources

A Technical Guide to the Synthesis of Substituted Isoquinolines

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its rigid structure serves as a privileged scaffold, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Since the isolation of morphine from the opium poppy in the early 19th century, the family of isoquinoline alkaloids has expanded dramatically, revealing compounds with antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Notable examples of isoquinoline-containing drugs include the vasodilator papaverine, the antihypertensive debrisoquine, and the anesthetic dimethisoquin.[5]

The profound impact of this structural class on human health has driven the development of a diverse and sophisticated toolbox of synthetic methodologies for its construction.[1] For researchers and drug development professionals, a deep understanding of these methods is paramount for the rational design and efficient synthesis of novel, highly functionalized isoquinoline derivatives. This guide provides an in-depth exploration of the core synthetic strategies, from venerable name reactions to modern transition-metal-catalyzed approaches, emphasizing mechanistic rationale, practical considerations, and strategic selection.

Part 1: Classical Approaches to Isoquinoline Synthesis

The foundational methods for constructing the isoquinoline core have been refined over more than a century and remain staples in synthetic organic chemistry. These reactions typically involve the formation of a key C-N bond and a C-C bond through intramolecular cyclization, leveraging fundamental principles of electrophilic aromatic substitution.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding aromatic isoquinolines.[6] The core transformation is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a strong dehydrating agent.[5][6][7]

Causality and Mechanistic Insight: The reaction's success hinges on activating the amide carbonyl for cyclization. This is achieved by a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which converts the carbonyl oxygen into a good leaving group.[6][8][9] Two primary mechanistic pathways are considered, differing in the timing of the leaving group's elimination.[10] The most commonly accepted mechanism involves the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction with the electron-rich aromatic ring to forge the new C-C bond.[7][8]

The reaction is most efficient when the aromatic ring bears electron-donating groups, which activate it towards electrophilic attack.[6][11]

Diagram: Bischler-Napieralski Reaction Mechanism

Caption: Mechanism of the Bischler-Napieralski Reaction.

Field-Proven Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

-

Step 1: Amide Formation: A solution of β-phenylethylamine (1.0 equiv) in a suitable solvent such as dichloromethane is cooled to 0 °C. The desired acyl chloride (1.1 equiv) is added dropwise, followed by a base like triethylamine (1.2 equiv) to neutralize the HCl byproduct. The reaction is stirred until completion (monitored by TLC).

-

Step 2: Cyclization: The crude amide is dissolved in a high-boiling solvent like toluene or acetonitrile. Phosphorus oxychloride (POCl₃, 2-3 equiv) is added cautiously.[8]

-

Step 3: Reaction Execution: The mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed. The reaction must be performed under anhydrous conditions to prevent quenching of the dehydrating agent.

-

Step 4: Work-up: The reaction mixture is cooled and carefully poured onto crushed ice to decompose the excess POCl₃. The aqueous solution is then basified with a strong base (e.g., NaOH or NH₄OH) to neutralize the acid and precipitate the product.

-

Step 5: Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography or recrystallization.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines.[12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][11][12] This reaction is particularly significant as it often proceeds under mild conditions and is a key biosynthetic pathway for many isoquinoline alkaloids.[12]

Causality and Mechanistic Insight: The reaction initiates with the formation of a Schiff base (iminium ion) from the amine and the carbonyl compound.[13] Protonation of the Schiff base generates a highly reactive electrophilic iminium ion.[11][13] This ion then undergoes an intramolecular electrophilic aromatic substitution, similar to the Bischler-Napieralski reaction, to form the tetrahydroisoquinoline ring system.[13][14] The presence of electron-donating groups on the aromatic ring greatly facilitates the ring closure step.[5][11][13]

Diagram: Pictet-Spengler Reaction Workflow

Caption: Key steps in the Pictet-Spengler synthesis.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to aromatic isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[15] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[15][16]

Causality and Mechanistic Insight: The synthesis begins with the condensation of the starting materials to form a benzalaminoacetal (a Schiff base).[15][17] Under strong acidic conditions, this intermediate undergoes cyclization. The mechanism involves protonation of an alkoxy group, followed by its elimination as an alcohol to generate an electrophilic species.[15] This initiates the intramolecular cyclization onto the benzene ring. A subsequent elimination of the second alcohol molecule leads to the formation of the aromatic isoquinoline ring system.[15]

Part 2: Modern Synthetic Methods

While classical methods are robust, the demand for greater structural diversity, functional group tolerance, and milder reaction conditions has spurred the development of new synthetic strategies, largely driven by advances in transition-metal catalysis.

Transition-Metal-Catalyzed Annulations

Palladium, rhodium, cobalt, and copper catalysts have revolutionized isoquinoline synthesis, enabling the construction of the heterocyclic core through convergent cross-coupling and annulation strategies.[18] These methods often offer superior regioselectivity and functional group compatibility compared to classical approaches.

Key Strategies:

-

Heck and Sonogashira Coupling Cascades: A common strategy involves the palladium-catalyzed coupling of an ortho-halogenated benzaldehyde or imine with a terminal alkyne (Sonogashira) or alkene (Heck). The resulting intermediate is then subjected to a cyclization step, often catalyzed by copper or another transition metal, to furnish the isoquinoline ring.[18]

-

C-H Activation/Annulation: This cutting-edge approach forges the isoquinoline scaffold by directly coupling an aromatic C-H bond with a suitable partner, such as an alkyne or an alkene.[19][20] This strategy is highly atom-economical as it avoids the pre-functionalization (e.g., halogenation) of the aromatic starting material. Rhodium(III) and Cobalt(III) catalysts are particularly effective for these transformations, often utilizing a directing group on the substrate to achieve high regioselectivity.[2][18][21] For instance, an oxime or hydrazone derived from a ketone can direct the catalyst to activate a specific ortho C-H bond for annulation with an alkyne.[18][21]

Table: Comparison of Classical and Modern Synthetic Methods

| Method | Key Precursors | Product Type | Key Strengths | Common Limitations |

| Bischler-Napieralski | β-Arylethylamides | 3,4-Dihydroisoquinolines | Well-established, reliable | Harsh acidic conditions, limited functional group tolerance |

| Pictet-Spengler | β-Arylethylamines, Aldehydes/Ketones | Tetrahydroisoquinolines | Mild conditions, biosynthetic relevance, stereocontrol possible | Requires activated arenes, aldehydes can be unstable |

| Pomeranz-Fritsch | Benzaldehydes, Aminoacetals | Aromatic Isoquinolines | Direct route to aromatic core | Very strong acid required, low yields for some substrates |

| Pd-Catalyzed Annulation | o-Haloarenes, Alkynes/Alkenes | Aromatic Isoquinolines | High yields, good functional group tolerance | Requires pre-functionalized substrates, residual metal concerns |

| Rh/Co-Catalyzed C-H Activation | Benzaldehydes/Ketones (as imines, oximes), Alkynes | Aromatic Isoquinolines | High atom economy, avoids pre-functionalization, novel reactivity | Catalyst cost, directing group may be required, scope can be substrate-dependent |

Greener Synthetic Alternatives

Recent research has focused on developing more environmentally benign methods for isoquinoline synthesis.[22] These approaches prioritize the use of less toxic reagents, recoverable catalysts, and energy-efficient conditions, such as microwave irradiation.[18][22] For example, multicomponent reactions catalyzed by magnetically recoverable nanoparticles in aqueous media represent a significant step towards sustainable chemical manufacturing.[22]

Conclusion and Future Outlook

The synthesis of substituted isoquinolines has evolved from a set of classical, acid-catalyzed cyclizations to a sophisticated field dominated by the precision and versatility of transition-metal catalysis. While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable tools, modern C-H activation and cross-coupling strategies offer unparalleled efficiency and scope for accessing novel and complex molecular architectures.[23][24]

For the drug development professional, the choice of synthetic route is a strategic decision dictated by factors such as desired substitution pattern, functional group tolerance, scalability, and cost. The continued development of more sustainable and atom-economical catalytic systems will undoubtedly open new frontiers in the synthesis of isoquinoline-based therapeutics, enabling the rapid exploration of chemical space and the creation of next-generation medicines.

References

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

-

Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Retrieved from [Link]

-

Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Reddy, et al. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters - ACS Publications. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

-

Kaur, H., & Singh, G. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Amerigo Scientific. (2023). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Wang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

-

Morin, M. S. T., et al. (2013). An efficient synthesis of substituted isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Dr. GOC. (2020). Pictet-Spengler synthesis of Iso-quinoline: complete mechanistic description. YouTube. Retrieved from [Link]

-

J. Am. Chem. Soc. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Retrieved from [Link]

-

Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]

-

Organic Chemistry Explained. (2022). Bischler-Napieralski Reaction. YouTube. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

-

IIT JAM CHEMISTRY Smart Study. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. Retrieved from [Link]

-

ACS Publications. (2015). Synthesis of Isoquinolines from Benzimidates and Alkynes via Cobalt(III)-Catalyzed C–H Functionalization/Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

-

Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

-

MDPI. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

-

Molecules. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

-

Chemsimplified. (2023). Bischler-Napieralski Reaction. YouTube. Retrieved from [Link]

-

ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 16. Chemicals [chemicals.thermofisher.cn]

- 17. www-leland.stanford.edu [www-leland.stanford.edu]

- 18. Isoquinoline synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 23. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Cyanation of 8-Chloroisoquinoline

Introduction: The Strategic Importance of 8-Cyanoisoquinoline in Drug Discovery

The isoquinoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Modification of this heterocyclic system provides a powerful tool for modulating pharmacological activity. Among these modifications, the introduction of a cyano group is of particular strategic importance. The cyano moiety can act as a versatile synthetic handle for further functionalization, serve as a bioisostere for other functional groups, and participate in crucial binding interactions with biological targets. Specifically, 8-cyanoisoquinoline is a key building block in the synthesis of a variety of compounds with potential therapeutic applications, including kinase inhibitors and other targeted agents.

This guide provides an in-depth technical overview of the reaction conditions for the cyanation of 8-chloroisoquinoline, a common and commercially available starting material. We will explore and compare three major catalytic systems: palladium-catalyzed, copper-mediated, and nickel-catalyzed cyanation. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize 8-cyanoisoquinoline and its derivatives.

Mechanistic Considerations: An Overview of Catalytic Cyanation Pathways

The conversion of an aryl halide, such as 8-chloroisoquinoline, to an aryl nitrile generally proceeds via a transition metal-catalyzed cross-coupling reaction. While the specifics can vary, the fundamental catalytic cycles for palladium, copper, and nickel share common mechanistic steps.

A generalized workflow for these reactions can be visualized as follows:

Figure 1: General experimental workflow for the cyanation of 8-chloroisoquinoline.

Protocol I: Palladium-Catalyzed Cyanation with Zinc Cyanide

Palladium-catalyzed cyanation is a widely adopted method due to its generally high functional group tolerance and efficiency. The use of zinc cyanide (Zn(CN)₂) is common as it is less acutely toxic than alkali metal cyanides and its low solubility helps to prevent catalyst poisoning by maintaining a low concentration of free cyanide in solution[1]. The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the active catalyst[2].

Figure 2: Simplified catalytic cycle for palladium-catalyzed cyanation.

Exemplary Protocol:

This protocol is based on general procedures for the palladium-catalyzed cyanation of heteroaryl chlorides[1][3][4].

Materials:

-

8-Chloroisoquinoline

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-chloroisoquinoline (1.0 equiv), zinc cyanide (0.6-0.8 equiv), Pd₂(dba)₃ (0.02-0.05 equiv), and dppf (0.04-0.10 equiv).

-

Add anhydrous DMF or DMAc via syringe to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-cyanoisoquinoline.

Protocol II: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using a stoichiometric or catalytic amount of a copper(I) salt, typically copper(I) cyanide (CuCN), in a polar aprotic solvent at high temperatures[5]. While effective, the traditional conditions often require harsh temperatures (150-250 °C)[6]. More modern protocols have been developed that utilize ligands to facilitate the reaction at lower temperatures[5].

Exemplary Protocol:

This protocol is a representative procedure for a copper-mediated cyanation[5][7].

Materials:

-

8-Chloroisoquinoline

-

Copper(I) cyanide (CuCN)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 8-chloroisoquinoline (1.0 equiv) and copper(I) cyanide (1.2-2.0 equiv).

-

Add anhydrous NMP or DMF to the flask.

-

Heat the mixture to 140-180 °C with efficient stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ammonia or ethylenediamine to complex with the copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate, toluene).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 8-cyanoisoquinoline.

Protocol III: Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods[2][8]. Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides. Similar to palladium, the catalytic cycle is believed to proceed through a Ni(0)/Ni(II) cycle involving oxidative addition, transmetalation, and reductive elimination[6].

Exemplary Protocol:

This protocol is based on general procedures for the nickel-catalyzed cyanation of heteroaryl chlorides[8].

Materials:

-

8-Chloroisoquinoline

-

Zinc cyanide (Zn(CN)₂)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc powder (Zn)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (0.05-0.10 equiv), dppf (0.05-0.10 equiv), and zinc powder (0.10-0.20 equiv).

-

Add anhydrous DMAc and stir the mixture at room temperature for 15-30 minutes.

-

To this mixture, add 8-chloroisoquinoline (1.0 equiv), zinc cyanide (0.6-0.8 equiv), and DMAP (0.1-0.2 equiv).

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography to obtain 8-cyanoisoquinoline.

Comparative Analysis of Cyanation Methods

| Parameter | Palladium-Catalyzed | Copper-Mediated (Rosenmund-von Braun) | Nickel-Catalyzed |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, etc.[1][3] | CuCN, CuI[5] | NiCl₂, Ni(acac)₂[2][8] |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆][1] | CuCN, KCN, NaCN[7] | Zn(CN)₂[2][8] |

| Typical Solvents | DMF, DMAc, Toluene[3] | DMF, NMP, Pyridine[5] | DMAc, NMP[8] |

| Temperature Range | 80-140 °C[3] | 140-200+ °C (can be lower with ligands)[6] | 80-120 °C[8] |

| Advantages | High functional group tolerance, generally high yields, well-studied. | Cost-effective catalyst. | Lower cost than palladium, effective for aryl chlorides. |

| Disadvantages | Expensive catalyst, potential for catalyst poisoning. | High temperatures, often requires stoichiometric copper, workup can be challenging. | Can be sensitive to air and moisture, may require a reducing agent. |

Conclusion

The cyanation of 8-chloroisoquinoline to produce 8-cyanoisoquinoline can be achieved through several effective catalytic methods. The choice of method will depend on factors such as cost, available equipment, and the presence of other functional groups in the molecule. Palladium-catalyzed methods offer a reliable and versatile option, while nickel catalysis provides a more economical alternative. The classical copper-mediated Rosenmund-von Braun reaction, although requiring harsher conditions, remains a viable approach. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development and optimization of the synthesis of 8-cyanoisoquinoline and its derivatives in a research and drug development setting.

References

-

Zhang, G., Ren, X., Chen, J., Hu, M., & Cheng, J. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004–5007. [Link]

-

Ma, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 1-21. [Link]

-

Senecal, T. D., et al. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(45), 8430-8434. [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

-

Mphahlele, M. J., & Marole, M. M. (2018). Palladium catalyzed C-8 cyanation of 104 with zinc cyanide. ResearchGate.[Link]

-

Yeung, C. T., et al. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 12(1), 88-91. [Link]

-

Zhang, X., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2014065422A1 - Cyanogen-halide production method, cyanate ester compound and production method therefor, and resin composition - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. WO2002010095A2 - Process for the cyanation of aldehydes - Google Patents [patents.google.com]

- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 8. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]

Developing Cell-Based Assays for 1-Chloroisoquinoline-8-carbonitrile: An Application Note and Protocol Guide

Introduction: Unveiling the Potential of a Novel Isoquinoline Derivative

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] 1-Chloroisoquinoline-8-carbonitrile is a relatively under-investigated member of this promising class of compounds. While specific biological data for this particular molecule is limited, its structural alerts suggest potential as a therapeutic agent, particularly in oncology and infectious diseases.

This guide provides a comprehensive framework for the initial biological characterization of 1-Chloroisoquinoline-8-carbonitrile using a phased approach to cell-based assay development. We will proceed from broad phenotypic screening to more target-specific mechanistic studies, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel small molecules.

Preliminary Steps: Foundational Best Practices for Compound Handling

Before initiating any cell-based assay, it is crucial to establish robust compound handling and quality control procedures.

-

Compound Procurement and Quality Control: 1-Chloroisoquinoline-8-carbonitrile can be sourced from various chemical suppliers. It is imperative to obtain a certificate of analysis to confirm the compound's identity and purity (typically ≥95%).

-

Solubility Testing: The solubility of 1-Chloroisoquinoline-8-carbonitrile should be determined in common laboratory solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice for creating high-concentration stock solutions. A recommended starting point is to prepare a 10 mM stock solution in 100% DMSO.

-

Stock Solution Preparation and Storage: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Phase 1: Foundational Cytotoxicity Screening

The logical first step in characterizing a novel compound with potential anticancer activity is to assess its effect on cell viability and proliferation across a panel of relevant cancer cell lines.[3] This provides a broad overview of its potency and identifies sensitive cell lines for further mechanistic studies.

Rationale for Method Selection

We will utilize a resazurin-based assay (such as CellTiter-Blue) for its simplicity, high-throughput compatibility, and sensitivity.[4] This assay measures the metabolic capacity of viable cells, which convert the blue resazurin substrate into the highly fluorescent pink resorufin.[4] A decrease in fluorescence is indicative of reduced cell viability or proliferation.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the IC50 of 1-Chloroisoquinoline-8-carbonitrile.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into clear-bottomed 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of media) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X working stock of 1-Chloroisoquinoline-8-carbonitrile by performing serial dilutions in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the cells. Include wells with vehicle control (medium with the same final DMSO concentration) and wells with no cells (background control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Readout: Add 20 µL of the resazurin-based reagent (e.g., CellTiter-Blue) to each well. Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Subtract the average background fluorescence from all measurements.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

-

Data Presentation: Summarizing Cytotoxicity Data

| Cell Line | Tissue of Origin | IC50 (µM) of 1-Chloroisoquinoline-8-carbonitrile |

| A549 | Lung Carcinoma | Experimental Value |

| MCF7 | Breast Adenocarcinoma | Experimental Value |

| HCT116 | Colorectal Carcinoma | Experimental Value |

| DU145 | Prostate Carcinoma | Experimental Value |

Phase 2: Mechanistic Exploration - Kinase Inhibition Profile

Given that many isoquinoline derivatives are known to target protein kinases, a logical next step is to investigate the effect of 1-Chloroisoquinoline-8-carbonitrile on key signaling pathways regulated by kinases.[5][6] A cell-based assay monitoring the phosphorylation status of a downstream effector can provide valuable mechanistic insights.[7][8]

Rationale for Method Selection

We will describe a Western blot-based assay to assess the phosphorylation of AKT at Serine 473, a critical node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. This method, while lower in throughput, provides direct, quantifiable evidence of pathway modulation.

Signaling Pathway: PI3K/AKT Pathway

Caption: The PI3K/AKT signaling pathway, a potential target for inhibition.

Detailed Protocol: Western Blot for Phospho-AKT

-

Cell Treatment: Seed a sensitive cancer cell line (identified in Phase 1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of 1-Chloroisoquinoline-8-carbonitrile (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 2-6 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each condition.

Phase 3: Confirming Target Engagement in a Cellular Context

Observing a downstream effect, such as reduced phosphorylation, strongly suggests that the compound is active within the cell. However, it does not confirm direct binding to a specific target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a native, label-free cellular environment.[9] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[9]

Rationale for Method Selection

CETSA allows for the direct assessment of compound binding to its putative intracellular target without the need for compound modification or cellular engineering.[9] This provides strong evidence that the compound reaches and interacts with its target in a physiologically relevant setting.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Culture a sensitive cell line to high density. Treat the cells with a high concentration of 1-Chloroisoquinoline-8-carbonitrile (e.g., 10-20x the IC50) or vehicle (DMSO) for 1-2 hours.

-

Cell Harvest and Lysis: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors. Lyse the cells via freeze-thaw cycles.

-

Heating Step: Aliquot the lysates into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation and Analysis:

-

Carefully collect the supernatant (soluble fraction) from each tube.

-

Analyze the amount of the soluble target protein (e.g., AKT) remaining at each temperature using the Western blot protocol described in Phase 2.

-

-

Data Analysis:

-

Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

-

Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

-

Plot the normalized soluble protein fraction against the temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

-

Phase 4: Investigating Antimicrobial Activity

The isoquinoline core is present in several antimicrobial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. Therefore, it is prudent to explore the potential antimicrobial activity of 1-Chloroisoquinoline-8-carbonitrile.

Rationale for Method Selection

A broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains. This assay is readily adaptable for high-throughput screening and provides a quantitative measure of antimicrobial potency.

High-Level Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: Select a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

-

Compound Preparation: Prepare two-fold serial dilutions of 1-Chloroisoquinoline-8-carbonitrile in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (no compound) and negative (no bacteria) growth controls.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion: A Roadmap for Characterization

This application note provides a structured, multi-phased approach to the initial cell-based characterization of 1-Chloroisoquinoline-8-carbonitrile. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic and target engagement assays, researchers can efficiently and robustly elucidate the biological activity and therapeutic potential of this novel compound. The protocols described herein are foundational and can be adapted and expanded upon as initial results guide the research direction. This iterative process of hypothesis generation, experimentation, and data-driven decision-making is fundamental to the successful advancement of new chemical entities in the drug discovery pipeline.

References

-

Rauf, A., et al. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 26(15), 4482. Available at: [Link]

-

Cahlíková, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Frontiers in Pharmacology, 11, 933. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [This is a foundational paper for CETSA, a general scientific reference]

-

Krishnamoorthy, S., & Srimathi, R. (n.d.). Cytotoxicity Assays. BMG LABTECH. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

-

Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

- Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347–12360. [This is a foundational paper for resazurin-based assays, a general scientific reference]

-

Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem Compound Summary. Retrieved from [Link]

- Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [This is a foundational paper for live-cell kinase profiling, a general scientific reference]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 3. opentrons.com [opentrons.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. inits.at [inits.at]

- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low yield in isoquinoline synthesis

Technical Support Center: Isoquinoline Synthesis

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthesis protocols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) focusing on the three cornerstone methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Part 1: General Troubleshooting - First Principles for All Syntheses

Before diving into reaction-specific issues, it's crucial to validate the fundamentals of your experimental setup. Low yields often stem from foundational problems rather than complex mechanistic failures.

Q1: My reaction yield is unexpectedly low, and I'm not sure where to begin troubleshooting. What are the most common culprits?

A1: When facing low yields, always start with the simplest variables before scrutinizing the reaction mechanism. My field experience suggests a three-point check is the most efficient starting point:

-

Reaction Atmosphere and Temperature Control: Many intermediates in these syntheses are sensitive to oxygen and moisture. Ensure your reaction is conducted under a genuinely inert atmosphere (Nitrogen or Argon). Furthermore, inconsistent temperature control can dramatically affect reaction kinetics and promote side reactions.[1] Use a calibrated thermometer and a reliable heating/cooling system.

Q2: I suspect my reagents or solvents are contaminated. What are the standard validation protocols?

A2: Validating your inputs is a non-negotiable step for reproducible, high-yield synthesis.

-

For Solvents: Use a commercial anhydrous solvent from a freshly opened bottle or dry it using standard laboratory procedures (e.g., distillation from a suitable drying agent like sodium/benzophenone for ethers or CaH₂ for halogenated solvents). For absolute certainty, a Karl Fischer titration is the gold standard for quantifying water content.

-

For Starting Materials:

-

NMR Spectroscopy (¹H and ¹³C): This is your primary tool for confirming structural integrity and identifying organic impurities.

-

Mass Spectrometry (GC-MS or LC-MS): Ideal for detecting volatile impurities and confirming the molecular weight of your starting material.

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.

-

Part 2: Bischler-Napieralski Reaction Troubleshooting

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[2] It is an electrophilic aromatic substitution that typically requires a dehydrating agent under acidic conditions.[3][4]

Q3: My Bischler-Napieralski reaction has stalled, with a large amount of unreacted β-arylethylamide remaining. What is the likely cause?

A3: This points to an issue with the activation and cyclization steps. The core of this reaction is the conversion of the amide carbonyl into a highly electrophilic species (often a nitrilium ion) that can be attacked by the electron-rich aromatic ring.[3]

-

Insufficient Dehydrating Agent: Reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are crucial.[5] Ensure you are using a sufficient stoichiometric excess (typically 1.5-3.0 equivalents of POCl₃) and that the reagent is fresh. Old POCl₃ can hydrolyze, reducing its efficacy.

-

Substrate Reactivity: The reaction is most effective when the aromatic ring is activated with electron-donating groups (e.g., methoxy, alkyl).[3][6] If your substrate lacks these groups, the electrophilic aromatic substitution step is significantly slower. For such challenging substrates, more potent conditions are required, such as using P₂O₅ in refluxing POCl₃, which generates a pyrophosphate intermediate—an excellent leaving group.[4][6]

-

Temperature: While some activated substrates react at room temperature, many require heating (reflux in toluene, xylene, or neat POCl₃) to overcome the activation energy for cyclization.[5] If your reaction is sluggish, a controlled increase in temperature is a logical next step.

Q4: The primary byproduct of my reaction is a styrene derivative, not the desired dihydroisoquinoline. How can I prevent this?

A4: You are observing the classic retro-Ritter side reaction. This occurs when the nitrilium ion intermediate, instead of being attacked by the aromatic ring, fragments to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form the styrene.[5][6]

This side reaction is favored when the carbocation is particularly stable (e.g., tertiary or benzylic). To mitigate this:

-

Use Milder Reagents: Strong dehydrating agents and high temperatures promote the retro-Ritter pathway. Consider using milder alternatives like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.[5]

-

Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the fragmentation products, effectively suppressing the retro-Ritter reaction.[5]

-

Alternative Intermediates: Employing reagents like oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[5]

Diagram: Bischler-Napieralski Troubleshooting Logic

Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.

Part 3: Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] It is renowned for its ability to proceed under mild, even physiological, conditions, making it vital in alkaloid synthesis.[8]

Q5: My Pictet-Spengler reaction is not working. TLC analysis shows only the starting amine and aldehyde. What's wrong?

A5: This indicates a failure in the first step: the formation of the Schiff base (iminium ion). This condensation is reversible and pH-dependent.

-

pH is Critical: The reaction requires mild acid catalysis. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for attack by the amine. However, if the solution is too acidic, the amine starting material will be fully protonated, rendering it non-nucleophilic. A buffer or careful addition of a catalytic amount of acid (like TFA or HCl) is often necessary.

-

Water Removal: The condensation to form the Schiff base releases water. In some systems, removing this water (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium toward the iminium ion intermediate.

-

Carbonyl Reactivity: Aldehydes are generally more reactive than ketones. If you are using a ketone, the reaction will be slower and may require more forcing conditions (stronger acid, higher temperature).

Q6: I've successfully formed the Schiff base intermediate, but the cyclization to the tetrahydroisoquinoline is not occurring or is extremely slow. How can I facilitate this step?

A6: The cyclization step is the intramolecular electrophilic aromatic substitution, and its success is almost entirely dependent on the nucleophilicity of the aromatic ring.[8]

-

Aromatic Ring Activation: The Pictet-Spengler reaction works best when the β-arylethylamine has one or more electron-donating groups (EDGs) on the aromatic ring (e.g., -OH, -OR).[8][9] These groups activate the ring, making it nucleophilic enough to attack the iminium ion. Without strong EDGs, the reaction often fails under standard conditions.

-

Increase Electrophilicity: If your aromatic ring is not sufficiently activated, you need to make the electrophile stronger. This can be achieved by using a stronger acid (e.g., moving from acetic acid to trifluoroacetic acid or a Lewis acid like BF₃·OEt₂).[8] This increases the concentration and electrophilicity of the iminium ion, but be cautious, as this can also lead to side reactions.

-

Temperature and Reaction Time: Give the reaction adequate time. These cyclizations can sometimes take 24-48 hours at room temperature. Gentle heating (40-60 °C) can often promote cyclization without significant byproduct formation.

Protocol: General Procedure for a Pictet-Spengler Reaction

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the β-arylethylamine (1.0 equiv) and dissolve it in a suitable solvent (e.g., CH₂Cl₂, toluene, or CH₃CN).

-

Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 equiv).[8] Using a slight excess of the carbonyl can help drive the initial condensation.

-

Acid Catalysis: Add the acid catalyst (e.g., 0.1-1.0 equiv of trifluoroacetic acid) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress by TLC or LC-MS, checking for the disappearance of the starting materials and the appearance of the product spot.

-

Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Pomeranz-Fritsch Reaction Troubleshooting

This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11][12] The classical conditions involving concentrated sulfuric acid are harsh and often give low yields, making troubleshooting essential.[12]

Q7: The yields of my Pomeranz-Fritsch cyclization are very low, and I get a significant amount of tar-like decomposition products. How can I improve this?

A7: This is the most common complaint with the Pomeranz-Fritsch reaction and is almost always due to the harshness of the traditional acid catalyst. Concentrated sulfuric acid is a strong dehydrating agent and oxidant, which can easily lead to polymerization and decomposition of sensitive substrates.

-

Modify the Acid System: The key to a successful Pomeranz-Fritsch is to move away from concentrated H₂SO₄. A wide range of alternative, milder acid systems have been developed.

Table: Comparison of Acid Catalysts for Pomeranz-Fritsch Reaction

| Acid Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Concentrated H₂SO₄ | 0-25 °C | Inexpensive, traditional method | Often low yields, significant decomposition/tarring[12] |

| Polyphosphoric Acid (PPA) | 80-120 °C | Good dehydrating agent | High temperatures required, viscous medium |

| Trifluoroacetic Anhydride (TFAA) | 0 °C to RT | Milder, often gives cleaner reactions | Expensive, moisture-sensitive |

| Lanthanide Triflates (e.g., Yb(OTf)₃) | Reflux in DCE | Lewis acid catalysis, can be milder | Catalyst cost |

| Superacids (e.g., TfOH) | Low Temperature | Highly effective for deactivating systems | Very corrosive, requires careful handling |

-

Stepwise Procedure: It is often beneficial to isolate the intermediate benzalaminoacetal first before subjecting it to the cyclization conditions.[10][11] This two-step process allows for purification of the intermediate and often leads to a cleaner cyclization reaction.

Q8: The initial condensation to form the benzalaminoacetal is inefficient. What are the key parameters to control?

A8: This is a standard imine/acetal formation process. The primary challenge is effectively removing the water that is produced to drive the reaction to completion.

-

Azeotropic Removal of Water: Perform the condensation in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms.

-

Stoichiometry: Ensure accurate 1:1 stoichiometry between the benzaldehyde and the 2,2-dialkoxyethylamine.

-

Catalysis: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can accelerate the condensation.

Diagram: Pomeranz-Fritsch Reaction Pathway

Sources

- 1. reddit.com [reddit.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. youtube.com [youtube.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. www-leland.stanford.edu [www-leland.stanford.edu]

- 12. Chemicals [chemicals.thermofisher.cn]

Technical Support Center: Preventing Byproduct Formation in POCl₃ Chlorination

Welcome to the technical support center for phosphorus oxychloride (POCl₃) mediated chlorination reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize POCl₃ for the conversion of hydroxyl groups to chlorides. As a versatile and powerful reagent, POCl₃ is widely employed for its efficacy in chlorinating a variety of substrates, including alcohols, carboxylic acids, and heteroaromatic compounds.[1][2] However, its high reactivity can also lead to the formation of undesirable byproducts, complicating purification and reducing yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during POCl₃ chlorination. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you to proactively mitigate byproduct formation and optimize your synthetic outcomes.

I. Understanding the Core Chemistry: The "Why" Behind Byproduct Formation

At its core, POCl₃-mediated chlorination involves the activation of a hydroxyl group to form a good leaving group, which is subsequently displaced by a chloride ion. However, several competing reaction pathways can lead to byproducts. Understanding these pathways is the first step toward effective troubleshooting.

Key Competing Reactions:

-

Elimination (Dehydration): Particularly with secondary and tertiary alcohols, POCl₃ can act as a potent dehydrating agent, leading to the formation of alkenes instead of the desired alkyl chloride.[3] This occurs via an E2 mechanism, often facilitated by a base like pyridine.[4][3]

-

Phosphate Ester Formation: The reaction between an alcohol and POCl₃ forms a chlorophosphate ester intermediate.[4][5] If this intermediate is stable or if the subsequent displacement by chloride is slow, it can persist or react further to form more complex phosphate byproducts.[5]

-

Pyrophosphate Formation: In the presence of trace amounts of water, POCl₃ can hydrolyze to form pyrophosphoryl chloride and other condensed phosphate species.[6] These are also reactive and can lead to a mixture of undesired phosphorylated byproducts.

-

Rearrangements: While less common than with strongly acidic reagents, carbocation rearrangements can occur in substrates prone to such shifts, leading to isomeric chlorinated products.[3]

-

Substrate-Specific Byproducts: The nature of the starting material can introduce unique side reactions. For instance, electron-rich aromatic systems may undergo electrophilic chlorination at positions other than the target hydroxyl group.[7]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during POCl₃ chlorination.

Q1: My reaction is complete by TLC, but upon aqueous workup, my starting material reappears. What is happening?

A1: This is a classic indication that your desired chlorinated product is hydrolyzing back to the starting alcohol during the workup.[8] The chlorophosphate intermediate or the final alkyl chloride can be sensitive to water, especially under non-neutral pH conditions.

-

Causality: The aqueous workup introduces water, which can act as a nucleophile, displacing the chloride. This hydrolysis is often accelerated by heat generated during the quenching of excess POCl₃.[1]

-

Preventative Measures:

-

Anhydrous Workup: If possible, avoid an aqueous workup altogether. Evaporate the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive fumes). The residue can then be dissolved in an organic solvent and filtered to remove solid byproducts.[8]

-

Careful Quenching: If an aqueous workup is necessary, perform the quench at a low temperature (e.g., 0 °C or below) by slowly adding the reaction mixture to ice-water or a cold, saturated solution of a weak base like sodium bicarbonate.[8] This helps to control the exotherm and neutralize the generated HCl and phosphoric acid.[1]

-

Use of a Weak Base: Quenching with a weak base like sodium bicarbonate is often preferable to strong bases, which can more readily promote hydrolysis of the product.[8]

-

Q2: I am observing a significant amount of an alkene byproduct. How can I favor chlorination over elimination?

A2: The formation of alkenes is a common side reaction, especially with secondary and tertiary alcohols, where the formation of a stable carbocation intermediate is more favorable, facilitating elimination.[4][3]

-

Causality: POCl₃ converts the alcohol into an excellent leaving group (a chlorophosphate ester).[4] A base, often added to the reaction (like pyridine) or generated in situ, can then abstract a proton, leading to an E2 elimination.[4][3]

-

Troubleshooting Strategies:

-

Minimize Base Concentration: If using a base like pyridine, use it only in stoichiometric amounts required to neutralize the generated HCl, rather than as the solvent.[4]

-

Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired chlorination.

-

Choice of Chlorinating Agent: For substrates particularly prone to elimination, consider alternative chlorinating agents like thionyl chloride (SOCl₂), which is often more effective for primary and secondary alcohols with less risk of elimination.[8]

-

Consider a Two-Step Process: An alternative is to first convert the alcohol to a sulfonate ester (e.g., mesylate or tosylate) and then displace it with a chloride source (e.g., LiCl). This avoids the strongly dehydrating conditions of POCl₃.[1]

-

Q3: My reaction is sluggish, and I'm getting a complex mixture of products. How can I improve the reaction's efficiency and selectivity?

A3: A sluggish reaction can be due to insufficient activation of the hydroxyl group or low reactivity of the substrate. A complex product mixture often points to competing side reactions or decomposition.

-

Causality: The reactivity of POCl₃ can sometimes be insufficient for less reactive alcohols or sterically hindered substrates. This can lead to longer reaction times and higher temperatures, which in turn can promote byproduct formation.

-

Optimization Strategies:

-

Use of Additives: For challenging chlorinations, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[8][9] PCl₅ can help to drive the reaction to completion. A 3:1 ratio of POCl₃ to PCl₅ is a common starting point.[8]

-

Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents are necessary. In some cases, using POCl₃ as both the reagent and the solvent can be effective, but this can also lead to more byproducts. For some substrates, a high-boiling solvent like acetonitrile or even neat conditions at reflux may be required.

-

Vilsmeier-Haack Conditions: For certain substrates, particularly those that can be activated by forming a Vilsmeier reagent, the use of POCl₃ in the presence of N,N-dimethylformamide (DMF) can be beneficial.[2][5] However, be aware that this can also lead to formylation as a side reaction.

-

III. Troubleshooting Guides

Guide 1: Minimizing Hydrolysis and Phosphate Byproducts

This guide provides a systematic approach to reducing byproducts arising from the reaction of POCl₃ and its intermediates with water.

| Symptom | Probable Cause | Recommended Action | Rationale |

| Starting material reappears after aqueous workup. | Hydrolysis of the chlorinated product.[8] | 1. Evaporate excess POCl₃ before workup. 2. Quench at low temperature (<0 °C). 3. Use a weak base (e.g., NaHCO₃) for quenching.[8] | Minimizes contact with water and controls the exotherm of the quench, reducing the rate of hydrolysis.[1] |

| Formation of viscous, insoluble material. | Formation of pyrophosphates and other condensed phosphate species.[6] | 1. Use freshly distilled POCl₃. 2. Ensure all glassware is rigorously dried. 3. Run the reaction under an inert atmosphere (N₂ or Ar). | Prevents hydrolysis of POCl₃ by atmospheric moisture, which leads to the formation of these intractable byproducts. |